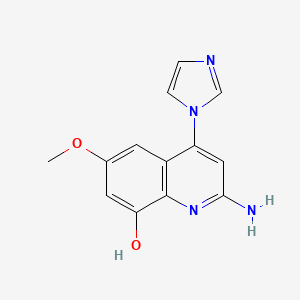
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and imidazole. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both amino and methoxy groups in its structure enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imidazole Ring: The imidazole ring can be constructed through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Final Coupling: The final step involves coupling the imidazole derivative with the quinoline core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(1H-imidazol-1-yl)quinoline
- 6-Methoxyquinolin-8-ol
- 2-Aminoquinoline derivatives
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol is unique due to the combination of the quinoline and imidazole rings, which imparts distinct chemical and biological properties. The presence of the methoxy group further enhances its reactivity and potential therapeutic applications.
属性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
2-amino-4-imidazol-1-yl-6-methoxyquinolin-8-ol |
InChI |
InChI=1S/C13H12N4O2/c1-19-8-4-9-10(17-3-2-15-7-17)6-12(14)16-13(9)11(18)5-8/h2-7,18H,1H3,(H2,14,16) |
InChI 键 |
WYYFLTVOXXGXPC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

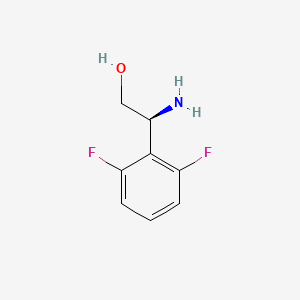
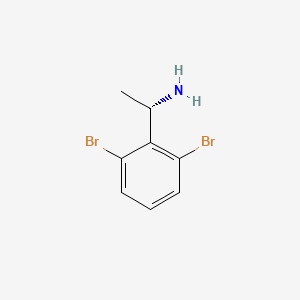
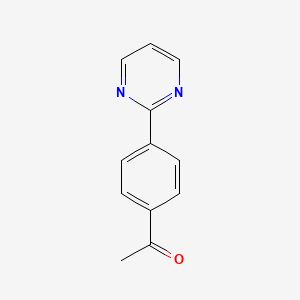
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
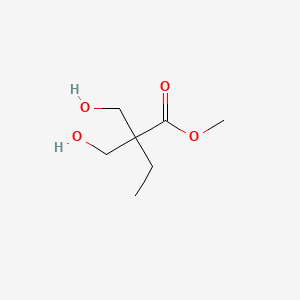
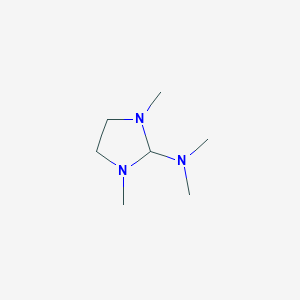

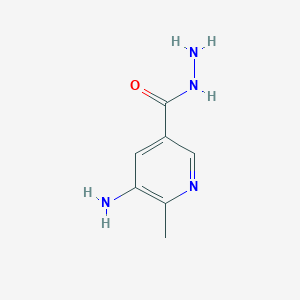
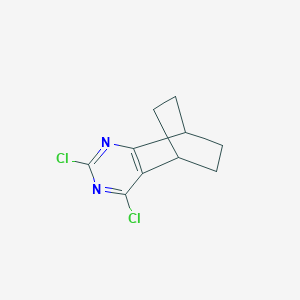
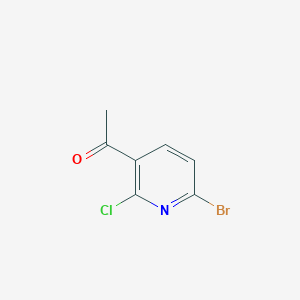

![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
